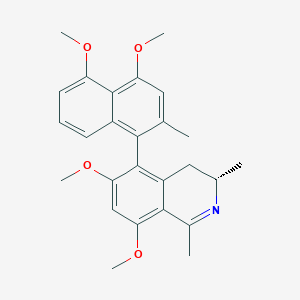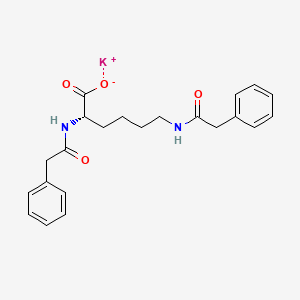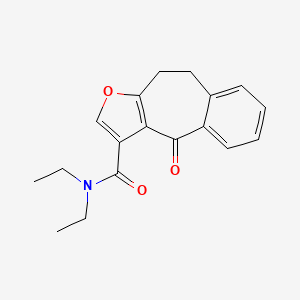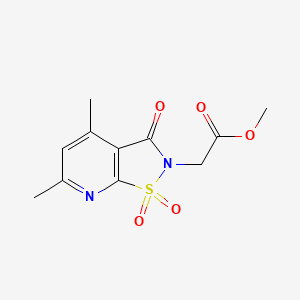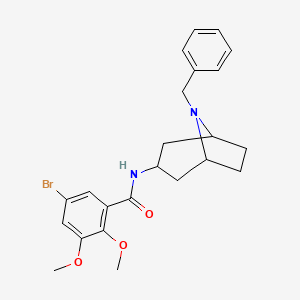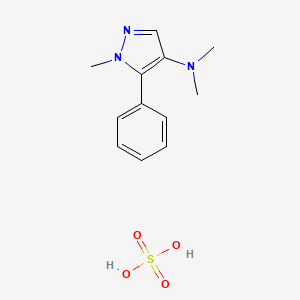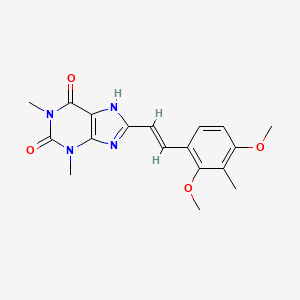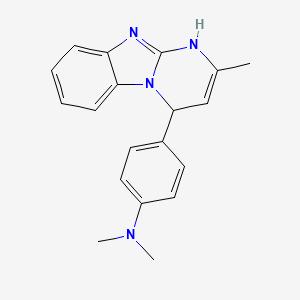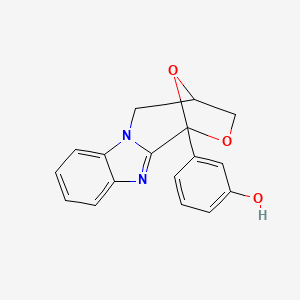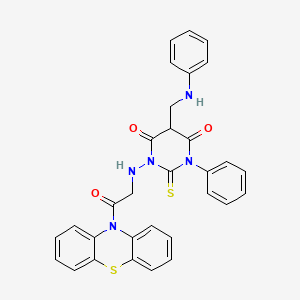
(5R,8S,10R)-6-Methyl-8-(2-tetrazolylmethyl)ergoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5R,8S,10R)-6-Methyl-8-(2-tetrazolylmethyl)ergoline is a synthetic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse pharmacological activities, including their use in treating migraines, Parkinson’s disease, and as vasoconstrictors. This compound features a tetrazole group, which is often used in medicinal chemistry for its bioisosteric properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5R,8S,10R)-6-Methyl-8-(2-tetrazolylmethyl)ergoline typically involves the following steps:
Starting Material: The synthesis begins with a suitable ergoline precursor.
Tetrazole Introduction: The tetrazole group is introduced via a cycloaddition reaction involving an azide and a nitrile.
Methylation: The methyl group is introduced through a methylation reaction using a methylating agent such as methyl iodide.
Purification: The final product is purified using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the tetrazole group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, particularly at the methyl or tetrazole groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce de-tetrazolated derivatives.
科学的研究の応用
Chemistry
In chemistry, (5R,8S,10R)-6-Methyl-8-(2-tetrazolylmethyl)ergoline can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of ergoline derivatives on various biological systems. Its interactions with receptors and enzymes can provide insights into its pharmacological properties.
Medicine
Medically, ergoline derivatives are known for their use in treating neurological disorders. This compound could potentially be investigated for its efficacy in treating conditions such as migraines or Parkinson’s disease.
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals or as a precursor in the synthesis of other bioactive molecules.
作用機序
The mechanism of action of (5R,8S,10R)-6-Methyl-8-(2-tetrazolylmethyl)ergoline likely involves interaction with serotonin and dopamine receptors, similar to other ergoline derivatives. The tetrazole group may enhance its binding affinity or alter its pharmacokinetic properties.
類似化合物との比較
Similar Compounds
Ergotamine: Used to treat migraines, shares the ergoline core structure.
Bromocriptine: Used in the treatment of Parkinson’s disease, also an ergoline derivative.
Lysergic Acid Diethylamide (LSD): A well-known psychedelic compound with an ergoline structure.
Uniqueness
(5R,8S,10R)-6-Methyl-8-(2-tetrazolylmethyl)ergoline is unique due to the presence of the tetrazole group, which is not commonly found in other ergoline derivatives. This group can confer unique pharmacological properties and enhance the compound’s stability and bioavailability.
特性
CAS番号 |
115178-37-5 |
|---|---|
分子式 |
C17H20N6 |
分子量 |
308.4 g/mol |
IUPAC名 |
(6aR,9S)-7-methyl-9-(tetrazol-2-ylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C17H20N6/c1-22-8-11(9-23-20-10-19-21-23)5-14-13-3-2-4-15-17(13)12(7-18-15)6-16(14)22/h2-4,7,10-11,14,16,18H,5-6,8-9H2,1H3/t11-,14?,16+/m0/s1 |
InChIキー |
LKRDTAUMPMNZDW-ZIHDAQAOSA-N |
異性体SMILES |
CN1C[C@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)CN5N=CN=N5 |
正規SMILES |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CN5N=CN=N5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


